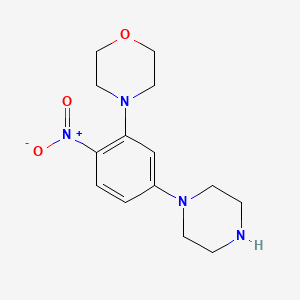

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine

Descripción

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine is a nitroaromatic compound featuring a morpholine ring linked to a phenyl group substituted with a nitro group at position 2 and a piperazine moiety at position 4. These analogs, such as those in and , highlight the importance of substituent positioning on molecular behavior .

Propiedades

IUPAC Name |

4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17/h1-2,11,15H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJQYITZDFYLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377938 | |

| Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332023-13-9 | |

| Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

La síntesis de WAY-232261 implica varios pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes en condiciones controladas. La ruta sintética exacta y los métodos de producción industrial son propietarios y no se divulgan públicamente. se sabe que el compuesto se sintetiza con alta pureza, a menudo superior al 99% .

Análisis De Reacciones Químicas

WAY-232261 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine has shown promising potential in medicinal chemistry, particularly for:

-

Antitumor Activity:

- The compound has been investigated for its ability to inhibit tumor growth, making it a candidate for cancer therapies. Its structural characteristics allow it to interact with various cellular targets involved in cancer progression .

- Neurological Disorders:

-

Antimicrobial Properties:

- Preliminary studies suggest that derivatives of piperazine, including 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine, exhibit antimicrobial effects, which could be leveraged in developing new antibiotics .

Biological Mechanisms of Action

The mechanism of action of this compound involves its interaction with various receptors and enzymes within biological systems. Key points include:

-

Receptor Interactions:

- The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing mood and cognition .

-

Cellular Pathways:

- Its functional groups allow it to participate in redox reactions and hydrogen bonding, potentially modulating cellular processes relevant to disease mechanisms .

Case Study 1: Antitumor Effects

A study published in 2022 explored the synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled compounds as novel antitumor agents. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in cancer drug development .

Case Study 2: Neuropharmacological Studies

Mecanismo De Acción

WAY-232261 ejerce sus efectos inhibiendo la actividad de la fosfoinositida 3-quinasa. Esta inhibición interrumpe las vías de señalización que son cruciales para el crecimiento, proliferación y supervivencia celular. El compuesto se une al dominio quinasa, evitando la fosforilación de los objetivos descendentes y, en última instancia, conduce a la supresión de los procesos celulares involucrados en la progresión de la enfermedad .

Comparación Con Compuestos Similares

Structural Analogs from

Compounds 13a , 13b , and 13c (Table 1) share a core structure with the target compound but include additional carboxamide and benzamido substituents. Key differences include:

- Substituent Effects: The presence of trifluoromethyl (13a), nitrobenzamido (13b), or cyanobenzamido (13c) groups alters polarity and steric bulk, impacting solubility and reactivity.

- Physical Properties : Melting points vary significantly (40.2–167.9°C), correlating with molecular symmetry and intermolecular forces. Higher purity (99.59% for 13c) suggests superior synthetic optimization .

Table 1: Properties of Compounds 13a–13c

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | HPLC Purity (%) |

|---|---|---|---|---|

| 13a | C₃₀H₃₁F₃N₈O₆ | 58 | 165.4–167.9 | 98.64 |

| 13b | C₂₉H₃₁N₉O₈ | 62 | 40.2–42.3 | 98.73 |

| 13c | C₃₀H₃₁N₉O₆ | 65 | 150.3–152.1 | 99.59 |

Piperazine-Sulfonyl Derivatives from

Compounds 10j–10n (Table 2) feature sulfonyl-piperazine and nitroaniline groups. Key observations:

- Substituent Impact : Chlorophenyl (10k) and tetrahydrofuran (10m) substituents influence yield and molecular weight. For example, 10k achieves 51% yield, while 10l yields only 7%, likely due to steric hindrance .

- Synthetic Challenges : Low yields (e.g., 10l at 7%) highlight the difficulty of introducing cyclopropyl groups, suggesting the target compound’s synthesis may require optimized conditions.

Table 2: Properties of Compounds 10j–10n

| Compound | Substituent | Yield (%) | Molecular Weight |

|---|---|---|---|

| 10j | 3,3-Difluorocyclobutyl | 20 | 471.0 |

| 10k | 4-Chlorophenyl | 51 | 487.0 |

| 10l | Cyclopropyl | 7 | 437.0 |

| 10m | Tetrahydrofuran-2-ylmethyl | 35 | 481.1 |

| 10n | Purchased (ChemDiv) | - | 451.1 |

Anti-Trypanosomal Morpholine Derivatives from

Morpholine-pyrazole hybrids (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine) demonstrate stage-specific activity against Trypanosoma brucei (IC₅₀ = 1.0 µM). Key findings:

- Critical Substituents: The pyrazole ring is essential for activity; replacing it with isoxazole reduces efficacy six-fold. Nitrophenyl or aminophenyl substitutions decrease potency by 4–18-fold, underscoring the sensitivity of nitro group positioning .

- Cytotoxicity : These compounds exhibit cytotoxicity at 61.6 µM, suggesting that the target compound’s piperazine-morpholine scaffold may require modification to improve selectivity.

Patent-Based Analogs from

The synthesis of 4-(6-nitro-3-pyridyl)morpholine (EP 3 858 835 A1) shares methodological similarities with the target compound. The nitro group’s position on the pyridine ring (vs. phenyl in the target) may alter electronic properties and bioavailability .

Key Research Findings

- Synthetic Optimization : Higher yields (e.g., 65% for 13c) correlate with streamlined reactions and purified intermediates .

- Bioactivity : Nitro group placement critically impacts efficacy; para-substitution (as in ) reduces activity compared to ortho-substitution in the target compound .

- Structural Insights : Piperazine and morpholine rings enhance solubility, while nitro groups contribute to electrophilic reactivity, enabling diverse applications in drug discovery .

Actividad Biológica

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine is a heterocyclic organic compound notable for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C14H20N4O3, with a molecular weight of approximately 292.34 g/mol. It features a morpholine ring and a piperazine moiety, with a nitro group positioned para to the piperazine nitrogen. This unique structure contributes to its significant reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Piperazine Derivative : Reaction of piperazine with appropriate nitro-substituted phenyl compounds.

- Cyclization : Introduction of the morpholine ring through nucleophilic substitution reactions.

- Purification : Use of chromatography techniques to obtain pure product.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Studies suggest it may inhibit tumor cell proliferation through various pathways.

- Neuroactive Effects : The compound has been shown to modulate neurotransmitter systems, potentially offering anxiolytic and antidepressant effects due to its interaction with serotonin and dopamine receptors.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing mood and cognition.

- Enzyme Modulation : The compound could inhibit or activate specific enzymes involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Morpholine & piperazine rings | Antitumor, neuroactive |

| 1-(4-Piperidinyl)-2-nitroethene | Structure | Piperidine ring | Antidepressant properties |

| 4-(2-Amino-5-piperazin-1-ylphenyl)morpholine | Structure | Morpholine & piperazine rings | Antipsychotic effects |

| 1-(3-Chlorophenyl)piperazine | Structure | Piperazine ring | Anxiolytic effects |

Uniqueness : The distinct nitro substitution and morpholine integration of this compound contribute to its unique pharmacological profile, differentiating it from other derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems revealed that the compound could enhance serotonin levels in synaptic clefts, indicating possible applications in treating mood disorders.

- Enzyme Inhibition Studies : Preliminary results indicate that it may inhibit acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.